N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0805549
InChI: InChI=1S/C19H23BrFNO2/c1-3-4-9-22-12-15-10-17(20)19(18(11-15)23-2)24-13-14-5-7-16(21)8-6-14/h5-8,10-11,22H,3-4,9,12-13H2,1-2H3
SMILES: CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC
Molecular Formula: C19H23BrFNO2
Molecular Weight: 396.3 g/mol

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine

CAS No.:

Cat. No.: VC0805549

Molecular Formula: C19H23BrFNO2

Molecular Weight: 396.3 g/mol

* For research use only. Not for human or veterinary use.

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine -

Specification

Molecular Formula C19H23BrFNO2
Molecular Weight 396.3 g/mol
IUPAC Name N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]butan-1-amine
Standard InChI InChI=1S/C19H23BrFNO2/c1-3-4-9-22-12-15-10-17(20)19(18(11-15)23-2)24-13-14-5-7-16(21)8-6-14/h5-8,10-11,22H,3-4,9,12-13H2,1-2H3
Standard InChI Key AKYFKJGOZDEYIR-UHFFFAOYSA-N
SMILES CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC
Canonical SMILES CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator